Moluccanin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLZBLJGCQTQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Moluccanin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moluccanin, a naturally occurring coumarinolignoid, has garnered interest within the scientific community for its potential therapeutic applications. First isolated from the stem chips of Aleurites moluccana[1][2], this compound is part of a larger class of phytochemicals known for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on Moluccanin, focusing on its chemical structure, physicochemical properties, and known biological activities, with a particular emphasis on its potential as an anti-inflammatory, cytotoxic, and antibacterial agent. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Moluccanin belongs to the coumarinolignoid class of natural products, characterized by a core structure derived from the combination of a coumarin and a lignan moiety.[1][2]

Chemical Structure Elucidation

The definitive structure of Moluccanin was established through spectroscopic analysis and has been confirmed by total synthesis.

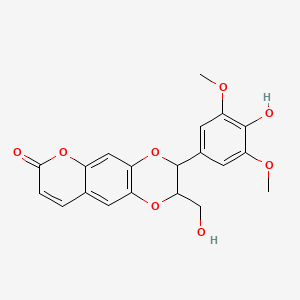

Molecular Formula: C₂₀H₁₈O₈

Molecular Weight: 386.35 g/mol

Systematic Name: 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-7H-[1][3]dioxino[2,3-g]chromen-7-one

The chemical structure of Moluccanin is depicted below:

Caption: Chemical structure of Moluccanin.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. The following table summarizes the known and predicted properties of Moluccanin.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₈ | [4] |

| Molecular Weight | 386.35 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Boiling Point (Predicted) | 619.1 ± 55.0 °C | [1] |

| Density (Predicted) | 1.403 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.70 ± 0.40 | [1] |

Isolation and Synthesis

Natural Isolation

Moluccanin was first isolated from the ethanol extract of the stem chips of Aleurites moluccana. The original isolation procedure, as described by Shamsuddin et al. (1988), involved extraction with ethanol followed by chromatographic separation to yield the pure compound.[1][2]

Experimental Protocol: Isolation of Moluccanin from Aleurites moluccana

Note: This is a generalized protocol based on typical natural product isolation techniques and the available literature. The specific details of the original isolation may vary.

-

Extraction: Air-dried and powdered stem chips of Aleurites moluccana are exhaustively extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, typically enriched with polar compounds like Moluccanin, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing proportions of methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Moluccanin.

-

Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain pure Moluccanin.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Caption: Generalized workflow for the isolation of Moluccanin.

Total Synthesis

The total synthesis of (-)-Moluccanin has been successfully achieved, providing a synthetic route to this natural product and enabling the preparation of analogues for structure-activity relationship studies. The synthesis confirms the assigned structure and absolute stereochemistry of the natural product.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of Moluccanin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative table of expected chemical shifts will be populated here as more specific data becomes available through further literature retrieval.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification. The electron ionization mass spectrum (EI-MS) of Moluccanin is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (386.35 g/mol ) and characteristic fragment ions resulting from the cleavage of the coumarinolignoid skeleton.

A representative table of expected m/z values and their corresponding fragments will be included here as specific data is obtained.

Biological Activities and Mechanism of Action

Moluccanin has been reported to exhibit a range of biological activities, highlighting its potential for further investigation as a therapeutic agent.

Anti-inflammatory Activity

Extracts of Aleurites moluccana, the source of Moluccanin, have demonstrated anti-inflammatory properties.[3] While the specific contribution of Moluccanin to this activity is still under investigation, many coumarinolignoids are known to possess anti-inflammatory effects. The potential mechanism of action for Moluccanin's anti-inflammatory activity may involve the modulation of key inflammatory pathways.

Potential Mechanism of Action:

A plausible mechanism for the anti-inflammatory action of compounds like Moluccanin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can lead to a reduction in the inflammatory response.

Caption: Potential anti-inflammatory mechanism of Moluccanin via NF-κB pathway inhibition.

Cytotoxic Activity

Moluccanin has been noted for its potential antitumor properties. The cytotoxic effects of many natural compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Potential Mechanism of Action:

The cytotoxic activity of Moluccanin may involve the activation of the intrinsic or extrinsic apoptotic pathways. This can be initiated by various cellular stresses and culminates in the activation of a cascade of enzymes called caspases, which are responsible for the execution of apoptosis.[3][9]

-

Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspases (e.g., caspase-3).[3]

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and the downstream executioner caspases.[9]

Furthermore, Moluccanin may induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.

Caption: Potential cytotoxic mechanism of Moluccanin through apoptosis induction.

Antibacterial Activity

Extracts from Aleurites moluccana have shown activity against various bacterial strains.[10] The antibacterial potential of Moluccanin itself warrants further investigation.

Potential Mechanism of Action:

The antibacterial action of natural compounds can occur through several mechanisms, including:

-

Disruption of the Bacterial Cell Wall: The cell wall is a crucial structure for bacterial survival, and its disruption can lead to cell lysis. Some compounds interfere with the synthesis of peptidoglycan, a key component of the bacterial cell wall.[11][12][13][14][15]

-

Inhibition of Protein Synthesis: Targeting bacterial ribosomes to inhibit protein synthesis is a common mechanism of action for many antibiotics.

-

Interference with Nucleic Acid Synthesis: Some compounds can inhibit DNA replication or transcription in bacteria.

-

Disruption of the Cell Membrane: Altering the permeability of the bacterial cell membrane can lead to the leakage of essential cellular components and cell death.

Further studies are needed to elucidate the specific antibacterial mechanism of Moluccanin.

Conclusion and Future Directions

Moluccanin, a coumarinolignoid from Aleurites moluccana, presents a promising scaffold for the development of new therapeutic agents. Its reported biological activities, including anti-inflammatory, cytotoxic, and antibacterial effects, warrant further in-depth investigation. Future research should focus on:

-

Comprehensive Spectroscopic Analysis: Obtaining and fully assigning the ¹H-NMR, ¹³C-NMR, and mass spectral data of Moluccanin.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which Moluccanin exerts its biological effects. This includes investigating its impact on inflammatory mediators, apoptotic pathways in various cancer cell lines, and its mode of action against a broader range of bacterial pathogens.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of Moluccanin to identify key structural features responsible for its biological activities and to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of Moluccanin in relevant animal models of inflammation, cancer, and infectious diseases.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of Moluccanin.

References

- 1. Medicinal Plants: Aleurites triloba, Aleurites moluccana, Indian walnut, Akrotu [medplants.blogspot.com]

- 2. archimer.ifremer.fr [archimer.ifremer.fr]

- 3. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositorio.ufgd.edu.br [repositorio.ufgd.edu.br]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 13. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of Peptidoglycan Synthesis by Recycled Cell Wall Tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bacterial Protein Could Aid Development Of New Antibiotics | Duke Today [today.duke.edu]

Moluccanin: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natural Source

The primary and originally cited natural source of Moluccanin is the candlenut tree, Aleurites moluccanus (L.) Willd., belonging to the Euphorbiaceae family.[1][2] This tree is native to the Indo-Malaysia region and is now widely distributed throughout tropical and subtropical areas of Asia, Australia, and the Pacific Islands.[1][3][4][5] Moluccanin was first isolated from an ethanol extract of the tree's stem chips.[1][2]

Aleurites moluccanus is a multipurpose tree, with various parts used in traditional medicine to treat ailments such as diarrhea, dysentery, headaches, and fevers.[1] The plant is a rich source of diverse secondary metabolites, including triterpenes, flavonoids, and phorbol esters, alongside coumarinolignoids like Moluccanin.[1][2][6]

Isolation and Purification: A Plausible Experimental Protocol

While the original detailed protocol by Shamsuddin et al. (1988) is not available in the searched databases, a general methodology for the isolation of Moluccanin can be constructed based on standard phytochemical techniques and protocols used for isolating other secondary metabolites from the stem bark of Aleurites moluccanus.[7]

2.1. Plant Material Collection and Preparation

-

Collection: Stem chips or bark of Aleurites moluccanus are collected.

-

Preparation: The plant material is air-dried in the shade to prevent the degradation of phytochemicals. The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2.2. Extraction

-

Maceration: The powdered plant material is subjected to exhaustive extraction by maceration at room temperature. Ethanol is the solvent of choice, as cited in the initial discovery.[1][2] The powder is soaked in ethanol for a period of 24-72 hours with occasional agitation.

-

Filtration and Concentration: The ethanolic extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude ethanol extract.

2.3. Fractionation

-

Liquid-Liquid Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate. This step separates compounds based on their polarity. Coumarinolignoids are expected to be present in the medium-polarity fractions (e.g., dichloromethane and ethyl acetate).

-

Monitoring: Each fraction is monitored by Thin Layer Chromatography (TLC) to track the presence of the target compound class.

2.4. Chromatographic Purification

-

Column Chromatography (CC): The fraction showing the highest concentration of the target compound (as indicated by TLC) is subjected to column chromatography over silica gel.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and analyzed by TLC.

-

-

Preparative TLC or HPLC: Fractions containing the partially purified Moluccanin are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

HPLC System: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is a typical mobile phase for the purification of such compounds.

-

The entire isolation workflow can be visualized as follows:

References

- 1. japsonline.com [japsonline.com]

- 2. japsonline.com [japsonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Aleurites moluccanus (L.) Willd. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 5. NParks | Aleurites moluccanus [nparks.gov.sg]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Coumarinolignoid Moluccanin: A Technical Primer on its Sourcing from Aleurites moluccana

For Immediate Release

This technical guide provides an in-depth overview of Moluccanin, a coumarinolignoid derived from the candlenut tree (Aleurites moluccana), for researchers, scientists, and professionals in drug development. This document outlines the foundational knowledge regarding its extraction, summarizes the biological activities associated with the source plant's extracts, and identifies key areas for future research into its therapeutic potential.

Introduction to Moluccanin and Aleurites moluccana

Moluccanin is a naturally occurring coumarinolignoid that has been identified in Aleurites moluccana (L.) Willd., a tree belonging to the Euphorbiaceae family.[1] Commonly known as the candlenut tree, this plant is native to the Indo-Malaysia region and has a long history of use in traditional medicine to treat a variety of ailments, including headaches, fever, inflammation, and ulcers.[1][2] The therapeutic properties of A. moluccana are attributed to its rich phytochemical profile, which includes a diverse array of secondary metabolites such as triterpenes, flavonoids, and coumarins.[1][3] Moluccanin stands as a compound of interest within this profile due to its classification as a coumarinolignoid, a class of compounds known for various biological activities.

Extraction and Isolation of Moluccanin

The initial isolation of Moluccanin was reported from the ethanol extract of Aleurites moluccana stem chips.[1] While the seminal work by Shamsuddin et al. (1988) provides the primary reference for its discovery, detailed, publicly accessible protocols for its extraction and purification remain limited. The general methodology suggested by the existing literature involves the following conceptual workflow:

Caption: Conceptual workflow for the extraction and isolation of Moluccanin.

Experimental Protocols: A Generalized Approach

Based on standard phytochemical isolation techniques for coumarinolignoids, a more detailed, hypothetical protocol can be outlined. It is imperative to note that this protocol is a generalized representation and would require optimization based on empirical data.

1. Plant Material Preparation:

-

Obtain stem chips of Aleurites moluccana.

-

Air-dry the plant material to a constant weight to remove moisture.

-

Grind the dried stem chips into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Perform exhaustive extraction of the powdered plant material with ethanol at room temperature using a maceration or Soxhlet extraction technique.

-

Concentrate the resulting ethanolic extract under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation and Purification:

-

Subject the crude extract to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Monitor the resulting fractions using Thin Layer Chromatography (TLC) to identify the fraction containing the compound of interest.

-

Employ column chromatography on the Moluccanin-rich fraction using a suitable stationary phase (e.g., silica gel) and a gradient mobile phase to achieve further separation.

-

Follow up with preparative High-Performance Liquid Chromatography (HPLC) for the final purification of Moluccanin.

4. Structural Elucidation:

-

Confirm the identity and purity of the isolated Moluccanin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of isolated Moluccanin are not extensively available in the public domain, the known pharmacological effects of Aleurites moluccana extracts and the broader class of coumarinolignoids provide a basis for inferring its potential therapeutic applications.

Extracts from A. moluccana have demonstrated a range of biological activities, as detailed in the table below.

| Biological Activity | Plant Part/Extract | Observed Effects | Reference |

| Anti-inflammatory | Methanol extract of dried leaves | Prevention of increased rat paw edema induced by carrageenan. | [1] |

| Antinociceptive | Hydroalcoholic extract of leaves | Solid antinociceptive activity with a mean ID50 value of 9.5 mg/kg. | [2] |

| Antibacterial | Methanol extract of bark | Inhibition of bacterial growth against S. aureus, Streptococcus pyogenes, and P. aeruginosa. | [2] |

| Cytotoxic | Seed extract | Inhibition of cell development in HeLa, SiHa, and VERO cells. | [1] |

Given that Moluccanin is a coumarinolignoid, it is plausible that it contributes to some of these observed effects. The broader class of coumarinolignoids has been reported to possess anti-inflammatory and immunomodulatory properties.

Potential Signaling Pathway Modulation

The specific signaling pathways modulated by Moluccanin have yet to be elucidated. However, based on the activities of other coumarins and related phenolic compounds, several pathways are of interest for future investigation. The diagram below illustrates a hypothetical signaling cascade that could be influenced by coumarinolignoids, leading to an anti-inflammatory response.

Caption: Hypothetical modulation of the NF-κB signaling pathway by Moluccanin.

Future Directions and Conclusion

The discovery of Moluccanin from Aleurites moluccana presents a promising avenue for the development of new therapeutic agents. However, significant research gaps remain. Future efforts should be directed towards:

-

Replication and Optimization of Extraction: The original 1988 isolation of Moluccanin needs to be replicated, and the protocol optimized for higher yields and purity.

-

Comprehensive Biological Screening: Purified Moluccanin should be subjected to a battery of in vitro and in vivo assays to determine its specific biological activities, including but not limited to anti-inflammatory, antioxidant, and cytotoxic effects.

-

Mechanistic Studies: Elucidation of the precise molecular mechanisms of action, including the identification of the signaling pathways modulated by Moluccanin, is crucial.

-

Structure-Activity Relationship Studies: Synthesis of Moluccanin analogues could help in identifying the key structural features responsible for its biological activity and in developing more potent and selective compounds.

References

An In-Depth Technical Guide to the Moluccanin Biosynthetic Pathway

Abstract: Moluccanin, a bioactive coumarinolignoid found in plant species such as Aleurites moluccana, exhibits a range of promising pharmacological activities, including anti-inflammatory and antioxidant properties. As interest in natural product-derived therapeutics grows, a comprehensive understanding of its biosynthesis is critical for metabolic engineering and drug development. This guide provides a detailed examination of the putative biosynthetic pathway of Moluccanin, synthesizing current knowledge of phenylpropanoid metabolism. We dissect the origin of its two core structural moieties—a coumarin derivative and a sinapyl alcohol-derived unit—tracing their synthesis from the central phenylpropanoid pathway. Furthermore, this document outlines key enzymatic families, regulatory networks, and provides field-proven experimental protocols for pathway elucidation, offering a technical resource for researchers aiming to explore and harness this complex metabolic route.

Section 1: Introduction to Moluccanin and Coumarinolignoids

Moluccanin is a member of the coumarinolignoid class of natural products, which are characterized by a structural fusion of a coumarin and a C6-C3 phenylpropanoid unit (a lignol). Isolated from plants like the candlenut tree (Aleurites moluccana), Moluccanin (C₂₀H₁₈O₈) is part of the plant's sophisticated secondary metabolism, likely playing a role in defense mechanisms.

The therapeutic potential of this class of compounds is significant; coumarinolignoids are recognized for diverse biological activities, including hepatoprotective, antitumor, and anti-inflammatory effects. The unique scaffold of Moluccanin makes it an attractive target for drug discovery, necessitating a deeper understanding of its natural synthesis to enable biotechnological production and analog development.

Section 2: The Phenylpropanoid Pathway: A Common Origin

The biosynthesis of nearly all plant phenolic compounds, including Moluccanin, originates from the phenylpropanoid pathway .[1][2] This metabolic cascade converts the amino acid L-phenylalanine into a variety of essential structural and defense compounds. The initial steps are highly conserved and serve as the entry point for Moluccanin's precursors.

The core sequence of the general phenylpropanoid pathway is as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid. This is the committed step of the pathway.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the central intermediate, p-coumaroyl-CoA.[3]

From p-coumaroyl-CoA, the pathway diverges to produce the two distinct precursors required for the Moluccanin backbone.[1]

Section 3: Biosynthesis of the Two Precursor Moieties

The assembly of Moluccanin is a convergent process, requiring the independent synthesis of a hydroxylated coumarin and a substituted lignol (sinapyl alcohol).

The Coumarin Moiety: Ortho-Hydroxylation Branch

Coumarin synthesis requires an ortho-hydroxylation of the cinnamic acid core, a key branching point from flavonoid and lignin synthesis.[3][4]

-

Cinnamate 2-Hydroxylase (C2'H): The activated intermediate, p-coumaroyl-CoA, is hydroxylated at the C2 position to yield 2,4-dihydroxycinnamoyl-CoA. This step is critical for enabling the subsequent lactonization.

-

Spontaneous Lactonization: The resulting molecule undergoes spontaneous or enzyme-mediated intramolecular cyclization (lactonization) to form the characteristic benzopyrone structure of the coumarin core. Further enzymatic modifications (e.g., additional hydroxylations or glycosylations) may occur to yield the specific coumarin precursor for Moluccanin.

The Lignol Moiety: The Monolignol Branch to Sinapyl Alcohol

The second precursor, a C6-C3 unit, is derived from the monolignol branch of the phenylpropanoid pathway, which typically produces lignin precursors.[5] The specific precursor for Moluccanin is sinapyl alcohol .

The synthesis proceeds from p-coumaroyl-CoA through a series of hydroxylations, methylations, and reductions:

-

Hydroxylation and Methylation: p-Coumaroyl-CoA is converted to feruloyl-CoA and subsequently to 5-hydroxyferuloyl-CoA by hydroxylases. O-methyltransferases (OMTs) then methylate these intermediates, ultimately leading to sinapic acid.[6][7]

-

Reduction Cascade: Sinapic acid is activated to sinapoyl-CoA by a 4CL-like enzyme. Two subsequent reduction steps, catalyzed by a cinnamoyl-CoA reductase (CCR) and a cinnamyl alcohol dehydrogenase (CAD), convert sinapoyl-CoA to sinapaldehyde and finally to sinapyl alcohol.[8]

Section 4: The Coupling Reaction: Formation of the Moluccanin Skeleton

The final and defining step in Moluccanin biosynthesis is the oxidative coupling of the coumarin moiety and sinapyl alcohol. This type of reaction is common in the formation of lignans and other phenolic dimers.

Causality of the Reaction: The mechanism involves the generation of radical intermediates from both precursors, which then couple to form the final C-C or C-O bond. This radicalization is catalyzed by oxidative enzymes.

Key Enzyme Classes:

-

Laccases (LAC): These multi-copper oxidases use molecular oxygen to oxidize a broad range of phenolic substrates, making them prime candidates for catalyzing the coupling reaction.[9][10][11]

-

Peroxidases (PRX): These heme-containing enzymes use hydrogen peroxide (H₂O₂) as an oxidant to generate phenolic radicals.[9][10][12]

The specific regioselectivity of the coupling to form the Moluccanin scaffold may be dictated by the enzyme's active site or potentially assisted by dirigent proteins, which are known to guide stereoselective coupling in lignan biosynthesis.[9]

The complete putative pathway is visualized below.

Sources

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Sinapyl alcohol - Wikipedia [en.wikipedia.org]

- 6. Evidence for the biosynthetic pathway from sinapic acid to syringyl lignin using labeled sinapic acid with stable isotope at both methoxy groups in Robinia pseudoacacia and Nerium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Peroxidase and Laccase Gene Families and In Silico Identification of Potential Genes Involved in Upstream Steps of Lignan Formation in Sesame - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Laccases and Peroxidases Co-Localize in Lignified Secondary Cell Walls throughout Stem Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fungal laccase, manganese peroxidase and lignin peroxidase: gene expression and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Biological activity of Moluccanin

An In-Depth Technical Guide to the Biological Activity of Moluccanin

Abstract

Moluccanin, a naturally occurring coumarinolignoid, has emerged as a molecule of significant interest within the scientific community. Primarily isolated from plant species such as Aleurites moluccana, this compound is being investigated for its diverse pharmacological potential.[1][2] This technical guide provides a comprehensive overview of the known biological activities of Moluccanin and its parent extracts, with a focus on its anti-inflammatory, antimicrobial, and cytotoxic properties. We delve into the mechanistic underpinnings of these activities, present detailed protocols for their experimental validation, and synthesize the available data to offer a forward-looking perspective on Moluccanin's potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Moluccanin's bioactivity profile.

Introduction: The Therapeutic Potential of Coumarinolignoids

The exploration of natural products for novel therapeutic agents is a cornerstone of pharmaceutical research. Plants, in particular, provide a vast reservoir of complex chemical structures with diverse biological activities.[2] Among these, the coumarinolignoids represent a unique class of compounds characterized by a distinctive structural scaffold that lends itself to a range of pharmacological effects, including hepatoprotective, antitumor, anti-inflammatory, and antioxidant activities.[2]

Moluccanin is a specific coumarinolignoid first isolated from the ethanol extracts of Aleurites moluccana (L.) Willd., commonly known as the candlenut tree.[1][2] The traditional use of various parts of the A. moluccana plant in folk medicine to treat ailments such as pain, fever, inflammation, and ulcers has prompted scientific investigation into its constituent phytochemicals.[3][4] This guide synthesizes the current scientific knowledge regarding Moluccanin and the extracts from which it is derived, providing a technical framework for its continued investigation.

Key Biological Activities of Moluccanin and Source Extracts

Research into extracts from Aleurites moluccana has revealed a spectrum of biological activities, which are attributed to its complex phytochemical profile, including Moluccanin.

Anti-inflammatory and Antinociceptive Effects

One of the most well-documented properties of A. moluccana extracts is their potent anti-inflammatory activity.[3][5] The plant is traditionally used to treat pain and inflammatory conditions.[6] Scientific studies have validated these ethnobotanical uses through established in vivo models. For instance, extracts have been shown to be effective in models of rheumatoid arthritis and to reduce mechanical hypersensitivity and paw edema.[6] This activity is linked to the modulation of inflammatory mediators; oral treatment with the extract has been shown to attenuate neutrophil migration and reduce levels of the pro-inflammatory cytokine IL-1β following carrageenan injection.[7] These findings suggest that constituent compounds like Moluccanin may interfere with key inflammatory signaling cascades.

Antimicrobial Activity

Extracts from A. moluccana have demonstrated significant antimicrobial characteristics against a range of human pathogens. The bark, nuts, and leaves have all been found to possess compounds that inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[1] Methanolic extracts of the bark, for example, have shown inhibitory activity against Staphylococcus aureus, Streptococcus pyogenes, and Pseudomonas aeruginosa.[1][8] The antimicrobial action is reported to be bactericidal for most bacteria tested.[8]

Table 1: Minimum Inhibitory Concentration (MIC) of Aleurites moluccana Extracts against Various Microbes

| Extract Source & Type | Microorganism | MIC (µg/mL) | Reference |

| Bark (Methanol Extract) | Pseudomonas aeruginosa | 98 | [1][8] |

| Bark (Ethanol Extract) | Staphylococcus aureus | 256 | [1] |

| Bark (Ethanol Extract) | Candida albicans | 256 | [1] |

| Bark (Methanol Extract) | Staphylococcus aureus | 390 | [1] |

| Bark (Ethanol Extract) | Enterococcus faecalis | 512 | [1] |

| Bark (Methanol Extract) | Streptococcus pyogenes | 781 | [1][8] |

| Nut (Methanol Extract) | Proteus vulgaris | 187 | [1] |

| Nut (Methanol Extract) | Proteus mirabilis | 215 | [1] |

Note: The data above pertains to crude extracts. The activity of isolated Moluccanin may vary and requires further investigation.

Cytotoxic Activity

The potential of natural products in oncology is an area of intense research. Extracts from A. moluccana have exhibited cytotoxic effects against various cancer cell lines.[1] For example, seed extracts have been shown to inhibit the development of HeLa, SiHa, and VERO cells.[1] While these initial findings are promising, it is crucial to note that they often pertain to crude extracts. The specific contribution of Moluccanin to this cytotoxicity, its selectivity for cancer cells over normal cells, and its mechanism of action are critical areas for future research. The broader class of coumarinolignoids is recognized for its antitumor properties, providing a strong rationale for investigating Moluccanin in this context.

Experimental Validation: Methodologies and Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of compounds like Moluccanin. The following sections detail the methodologies for extraction and for assessing the key bioactivities discussed.

General Workflow for Isolation and Bioassay

The process begins with the extraction of compounds from the plant material, followed by fractionation to isolate specific molecules, which are then subjected to various biological assays to determine their activity.

Caption: General experimental workflow for Moluccanin.

Protocol 1: Extraction and Isolation of Moluccanin

This protocol describes a general method for isolating Moluccanin from A. moluccana stem bark, based on common phytochemical techniques.[9][10]

-

Preparation of Plant Material : Obtain dried stem bark of Aleurites moluccana. Grind the bark into a coarse powder to increase the surface area for extraction.

-

Maceration : Soak the powdered bark in methanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional agitation. This process extracts a wide range of phytochemicals, including Moluccanin.

-

Filtration and Concentration : Filter the mixture to separate the plant debris from the methanol extract. Concentrate the filtrate using a rotary vacuum evaporator at a controlled temperature (e.g., 40-50°C) to yield the crude methanol extract.

-

Liquid-Liquid Fractionation : Resuspend the crude extract in a water-methanol mixture and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane and ethyl acetate. This separates compounds based on their solubility.

-

Chromatographic Purification : Subject the most active fraction (determined by preliminary screening) to further purification using column chromatography (e.g., silica gel) or preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure Moluccanin compound.

-

Structure Elucidation : Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of Moluccanin against a specific microorganism.

-

Preparation of Inoculum : Culture the test bacterium (e.g., S. aureus) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the isolated Moluccanin in cation-adjusted Mueller-Hinton Broth (MHB). The concentration range should be chosen based on preliminary screening (e.g., 512 µg/mL down to 1 µg/mL).

-

Inoculation : Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls : Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A drug control (e.g., gentamycin) should also be included.

-

Incubation : Cover and incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC : The MIC is the lowest concentration of Moluccanin that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Cytotoxicity Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to the test compound.[4][11]

-

Cell Seeding : Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : Prepare serial dilutions of isolated Moluccanin in the cell culture medium. Replace the old medium in the wells with the medium containing the various concentrations of Moluccanin.

-

Controls : Include wells with untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

-

Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition : Add the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

-

Absorbance Reading : Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of Moluccanin that inhibits cell growth by 50%).

Mechanistic Insights: Signaling Pathways

While the precise molecular targets of Moluccanin are still under investigation, the observed biological effects of its source extracts allow for the formulation of credible hypotheses regarding its mechanism of action, particularly in inflammation. The reduction of pro-inflammatory cytokines like IL-1β suggests an interaction with key inflammatory signaling pathways.[7]

A central pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB). It is plausible that Moluccanin exerts its anti-inflammatory effects by inhibiting this pathway.

Caption: Hypothesized anti-inflammatory mechanism of Moluccanin via NF-κB pathway inhibition.

Conclusion and Future Directions

Moluccanin, a coumarinolignoid from Aleurites moluccana, stands out as a promising natural product for further pharmacological development. The existing body of research, primarily on its source extracts, strongly indicates potent anti-inflammatory, antimicrobial, and cytotoxic activities.

The path forward requires a dedicated focus on the isolated compound. Future research should prioritize:

-

Mechanism of Action Studies : Elucidating the precise molecular targets and signaling pathways modulated by pure Moluccanin.

-

In Vivo Efficacy : Validating the in vitro findings in robust animal models of disease to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR) : Synthesizing analogues of Moluccanin to optimize its potency and selectivity for specific biological targets.

-

Toxicology : Conducting comprehensive toxicology studies to establish a safety profile for potential therapeutic use.[4]

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of Moluccanin, paving the way for its development into a next-generation therapeutic agent.

References

-

Hakim A, Jamaluddin J, Al Idrus SW, Jufri AW, Sari Ningsih BN. Ethnopharmacology, phytochemistry, and biological activity review of Aleurites moluccana. J Appl Pharm Sci, 2022; 12(04):170–178. [Link]

-

Mac Donald R, Camargo SS, Meyre-Silva C, Quintão NLM, Filho VC, Bresolin TMB, Lucinda-Silva RM. Development of an oral suspension containing dry extract of Aleurites moluccanus with anti-inflammatory activity. Revista Brasileira de Farmacognosia. 2016;26:68-76. [Link]

-

Hoepers NJ, et al. Aleurites moluccana and its main active ingredient, the flavonoid 2″-O-rhamnosylswertisin, have promising antinociceptive effects in experimental models of hypersensitivity in mice. ResearchGate. [Link]

-

Bracht L, et al. Aleurites moluccanus and its main active constituent, the flavonoid 2''-O-rhamnosylswertisin, in experimental model of rheumatoid arthritis. ResearchGate. [Link]

-

Hakim A, et al. Ethnopharmacology, phytochemistry, and biological activity review of Aleurites moluccana | Request PDF. ResearchGate. [Link]

-

Ayouaz S, Fibri DLN, Arab R, Mouhoubi K, Madani K. Phytochemistry and Biological-Pharmacological Profile of Aleurites moluccanus: A Critical Review. Journal of Biological Research and Sciences. 2023; 4(2): 310-316. [Link]

-

de Oliveira AP, et al. General and genetic toxicology studies of Aleurites moluccana (L.) Willd. seeds in vitro and in vivo assays. PubMed. [Link]

-

Prabowo H, et al. (PDF) Isolation and characterization of 3-acetyl aleuritolic and scopoletin from stem bark of Aleurites molucana L. Will. ResearchGate. [Link]

-

Abd Rahman, N. & Mohamad, S. (PDF) Antibacterial Activity of Aleurites Moluccana (Euphorbiaceae) against Some Clinical Isolates. ResearchGate. [Link]

-

Al-Snafi AE, et al. In Vitro and In Silico Investigations of Natural Compounds with Predicted Activity against Neuroblastomas. MDPI. [Link]

-

Anticancer Activity of Natural Compounds from Plant and Marine Environment. [Link]

-

Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. MDPI. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. General and genetic toxicology studies of Aleurites moluccana (L.) Willd. seeds in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Moluccanin: A Technical Guide to its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moluccanin, a coumarinolignoid isolated from Aleurites moluccana, represents a compelling natural product with potential therapeutic applications. While direct experimental evidence elucidating its precise mechanism of action is currently limited, its classification as a coumarinolignoid provides a strong foundation for hypothesizing its biological activities. This in-depth technical guide synthesizes the known biological effects of the broader coumarinolignoid class to propose a putative mechanism of action for Moluccanin, focusing on its potential anti-inflammatory and cytotoxic properties. We further provide detailed, field-proven experimental protocols to facilitate the validation of these hypotheses, offering a roadmap for future research and drug development efforts.

Introduction to Moluccanin and the Coumarinolignoid Class

Moluccanin is a natural compound belonging to the coumarinolignoid class, characterized by a structural fusion of a coumarin and a lignan moiety. It was first isolated from the stem chips of Aleurites moluccana[1]. While research on Moluccanin itself is in its nascent stages, the broader class of coumarinolignoids has been reported to possess a range of biological activities, including anti-inflammatory, cytotoxic, antioxidant, and antimicrobial effects[1][2]. This guide will focus on the two most prominently suggested activities based on its chemical lineage: anti-inflammatory and cytotoxic effects.

Hypothesized Mechanism of Action: An Evidence-Based Extrapolation

Based on the established bioactivities of structurally related coumarinolignoids, we propose a dual-pronged mechanism of action for Moluccanin, centered on the modulation of key signaling pathways in inflammation and cancer.

Anti-Inflammatory Activity: Targeting Key Mediators

The inflammatory response is a complex biological process involving a cascade of signaling molecules. Several coumarinolignoids have been shown to interfere with this cascade at multiple levels. We hypothesize that Moluccanin may exert its anti-inflammatory effects through the following mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: A key aspect of inflammation is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Coumarins and related compounds have been shown to reduce the levels of these cytokines in lipopolysaccharide (LPS)-induced inflammatory models[3]. It is plausible that Moluccanin could similarly suppress the production of TNF-α and IL-6, thereby dampening the inflammatory response.

-

Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. The inhibition of the NF-κB signaling pathway is a common mechanism for anti-inflammatory compounds[4]. Studies on other coumarinolignoids suggest that they can inhibit the activation of NF-κB[5]. We postulate that Moluccanin may interfere with the NF-κB pathway, potentially by preventing the degradation of its inhibitory subunit, IκBα, thus blocking the translocation of NF-κB to the nucleus and subsequent pro-inflammatory gene expression.

-

Inhibition of Cyclooxygenase-2 (COX-2) Enzyme: The COX-2 enzyme is a key player in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a major therapeutic strategy for inflammatory diseases[6][7][8]. In silico docking studies on other coumarinolignoids have suggested a potential binding affinity for COX-2[9][10]. Therefore, it is a strong possibility that Moluccanin acts as a COX-2 inhibitor, reducing prostaglandin synthesis and thus alleviating inflammation.

Below is a diagram illustrating the hypothesized anti-inflammatory signaling pathway of Moluccanin.

Caption: Hypothesized Anti-Inflammatory Mechanism of Moluccanin.

Cytotoxic Activity: Induction of Apoptosis

Many natural products exert their anticancer effects by inducing programmed cell death, or apoptosis. The cytotoxic potential of coumarinolignoids against various cancer cell lines has been documented[11][12][13]. We propose that Moluccanin's cytotoxic mechanism of action involves the induction of apoptosis through the intrinsic pathway.

-

Induction of Apoptosis: Apoptosis is a tightly regulated process involving a cascade of caspases. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis[1][2][14]. It is hypothesized that Moluccanin treatment of cancer cells could lead to the activation of these caspases, ultimately resulting in cell death.

-

Mitochondrial Pathway of Apoptosis: The intrinsic pathway of apoptosis is initiated at the mitochondria and involves the release of cytochrome c, which in turn activates the caspase cascade[15]. We suggest that Moluccanin may perturb the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of the apoptotic cascade.

The following diagram illustrates the proposed apoptotic pathway induced by Moluccanin.

Caption: Proposed Apoptotic Mechanism of Moluccanin.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms of action for Moluccanin, a series of well-established in vitro assays are required. The following protocols provide a detailed, step-by-step guide for researchers.

Assessment of Anti-Inflammatory Activity

3.1.1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is a suitable model for studying inflammation.

-

Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of Moluccanin for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for a specified duration depending on the assay.

3.1.2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

-

Assay: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

After treatment, collect the cell culture supernatants.

-

Use commercially available ELISA kits for murine TNF-α and IL-6.

-

Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of cytokines based on a standard curve.

-

3.1.3. NF-κB Activation Assay

-

Assay: Western Blot for IκBα Phosphorylation and Degradation, and NF-κB p65 Nuclear Translocation.

-

Protocol for IκBα Analysis:

-

Following treatment, lyse the cells and collect total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-IκBα and total IκBα.

-

Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.

-

Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

-

-

Protocol for NF-κB p65 Nuclear Translocation:

-

Perform cellular fractionation to separate cytoplasmic and nuclear extracts.

-

Analyze the nuclear extracts by Western blot using an antibody against the p65 subunit of NF-κB.

-

Use a nuclear marker (e.g., Lamin B1) as a loading control.

-

3.1.4. COX-2 Enzyme Inhibition Assay

-

Assay: In vitro COX-2 inhibitor screening assay.

-

Protocol:

-

Use a commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric)[16][17][18][19].

-

The assay typically involves incubating purified COX-2 enzyme with a substrate (arachidonic acid) in the presence or absence of Moluccanin.

-

The production of prostaglandins is measured by detecting a fluorescent or colored product.

-

Calculate the percentage of COX-2 inhibition by comparing the signal in the presence of Moluccanin to the control.

-

Assessment of Cytotoxic Activity

3.2.1. Cell Viability Assay

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[20][21][22][23][24].

-

Protocol:

-

Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate.

-

Treat cells with a range of Moluccanin concentrations for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

3.2.2. Apoptosis Detection

-

Protocol:

-

Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

-

Seed cells in a 96-well plate and treat with Moluccanin.

-

Add the caspase substrate to the wells and incubate according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence, which is proportional to the caspase activity.

-

-

Assay: Annexin V/Propidium Iodide (PI) Staining followed by Flow Cytometry.

-

Protocol:

-

Treat cells with Moluccanin.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

The following diagram illustrates a general experimental workflow for investigating the mechanism of action of Moluccanin.

Caption: Experimental Workflow for Moluccanin Mechanism of Action Studies.

Data Presentation and Interpretation

All quantitative data from the described assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Quantitative Summary of Moluccanin's Hypothesized Anti-Inflammatory Effects

| Assay | Key Parameter | Expected Outcome with Moluccanin Treatment |

| ELISA | TNF-α Concentration | Dose-dependent decrease |

| ELISA | IL-6 Concentration | Dose-dependent decrease |

| Western Blot | p-IκBα / Total IκBα Ratio | Dose-dependent decrease |

| Western Blot | Nuclear NF-κB p65 Levels | Dose-dependent decrease |

| COX-2 Inhibition Assay | % COX-2 Inhibition | Dose-dependent increase |

Table 2: Quantitative Summary of Moluccanin's Hypothesized Cytotoxic Effects

| Assay | Key Parameter | Expected Outcome with Moluccanin Treatment |

| MTT Assay | Cell Viability (%) | Dose- and time-dependent decrease |

| MTT Assay | IC50 Value | Determined for various cancer cell lines |

| Caspase-3/7 Assay | Caspase Activity (Luminescence/Fluorescence) | Dose-dependent increase |

| Annexin V/PI Staining | % Apoptotic Cells | Dose-dependent increase |

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothetical, framework for understanding the mechanism of action of Moluccanin. Based on its structural classification as a coumarinolignoid, we have proposed that its primary biological activities are anti-inflammatory and cytotoxic, mediated through the modulation of the NF-κB and COX-2 pathways, and the induction of apoptosis, respectively. The detailed experimental protocols provided herein offer a clear path for the scientific community to rigorously test these hypotheses.

Future research should focus on conducting these validation studies to confirm the proposed mechanisms. Furthermore, in vivo studies using animal models of inflammation and cancer will be crucial to translate these in vitro findings into potential therapeutic applications. The synthesis of Moluccanin analogs could also be explored to optimize its potency and selectivity, paving the way for the development of novel therapeutics based on this promising natural product.

References

- Shamsuddin, T., Rahman, W., Khan, S. A., & Kintzinger, J. P. (1988). Moluccanin, a coumarinolignoid from Aleurites moluccana. Phytochemistry, 27(6), 1908–1909.

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

- Wang, J. L., & Zhang, Y. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (69), e4374.

- Abha, S., & Dwivedi, U. N. (2011). In silico exploration of anti-inflammatory activity of natural coumarinolignoids. Chemical biology & drug design, 78(5), 849–858.

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

-

Online Inhibitor. (2019, December 12). Abha et al reported Natural coumarinolignoids isolated from. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

- Hawkey, C. J. (1999). Meloxicam: selective COX-2 inhibition in clinical practice. International journal of clinical practice. Supplement, 101, 1–6.

- Gral, B., & Fenteany, G. (2010). Natural and Synthetic Coumarins with Effects on Inflammation. Mini reviews in medicinal chemistry, 10(5), 384–398.

- Abha, S., & Dwivedi, U. N. (2010). Development of QSAR model for immunomodulatory activity of natural coumarinolignoids. Bioorganic & medicinal chemistry letters, 20(17), 5086–5090.

- Sari, D. C. R., & Kurniawan, K. O. (2020). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Avicenna journal of phytomedicine, 10(5), 494–502.

- Kawiak, A., & Domachowska, A. (2016).

- Van der Veken, P., Goossens, J., Augustyns, K., & Haemers, A. (2011). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International journal of molecular sciences, 12(8), 4783–4796.

- Noble, S., & Balfour, J. A. (1996). Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug. Drugs & aging, 9(4), 309–316.

- Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews. Molecular cell biology, 9(1), 47–59.

- Ray, R. B., Raychoudhuri, A., Steele, R., & Nerurkar, P. (2010). Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways.

- Baldwin, A. S., Jr (2001). Therapeutic potential of inhibition of the NF-kappaB pathway in the treatment of inflammation and cancer.

- Piva, M., & de Agostini, M. C. (2004). Inhibition of cyclooxygenase-2 (COX-2) by meloxicam decreases the incidence of ovarian hyperstimulation syndrome in a rat model. Fertility and sterility, 82 Suppl 3, 1164–1169.

- Liu, B., Min, M. W., & Bao, J. K. (2009). Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells. Autophagy, 5(3), 432–433.

- Miri, R., Nejati, M., & Razzaghi-asl, N. (2011). Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. Iranian journal of pharmaceutical research : IJPR, 10(3), 481–488.

-

ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008, December 23). Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. Retrieved from [Link]

-

Icahn School of Medicine at Mount Sinai. (n.d.). The potential of selective COX-2 inhibitors in inflammatory and other diseases. Retrieved from [Link]

- Cho, J. W., Lee, K. S., & Kim, C. W. (2007). Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets. International journal of molecular medicine, 19(3), 469–474.

-

PubMed. (n.d.). Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. Retrieved from [Link]

-

National Institutes of Health. (2023, July 25). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. Retrieved from [Link]

-

Natural Product Sciences. (n.d.). Cytotoxic Activities on Human Ovarian Cancer Cell Lines by Neolignans and Diarylnonanoids from the Seed of Myristica fragrans Houtt. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

-

National Institutes of Health. (2024, August 10). Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Targeting NF-κB Signaling by Calebin A, a Compound of Turmeric, in Multicellular Tumor Microenvironment: Potential Role of Apoptosis Induction in CRC Cells. Retrieved from [Link]

-

PubMed. (n.d.). Tumor necrosis factor-alpha-induced secretion of RANTES and interleukin-6 from human airway smooth muscle cells: modulation by glucocorticoids and beta-agonists. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Curcumin Supplementation Lowers TNF-α, IL-6, IL-8, and MCP-1 Secretion in High Glucose-Treated Cultured Monocytes and Blood Levels of TNF-α, IL-6, MCP-1, Glucose, and Glycosylated Hemoglobin in Diabetic Rats. Retrieved from [Link]

-

PubMed. (n.d.). Induction of early apoptosis marker by morphine in human lung and breast carcinoma cell lines. Retrieved from [Link]

Sources

- 1. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 2. abpbio.com [abpbio.com]

- 3. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meloxicam: selective COX-2 inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Meloxicam: a selective COX-2 inhibitor non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cyclooxygenase-2 (COX-2) by meloxicam decreases the incidence of ovarian hyperstimulation syndrome in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In silico exploration of anti-inflammatory activity of natural coumarinolignoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hdac1.com [hdac1.com]

- 11. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 15. Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. assaygenie.com [assaygenie.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. clyte.tech [clyte.tech]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. mpbio.com [mpbio.com]

The Pharmacological Potential of Moluccanin: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential pharmacological activities of Moluccanin, a coumarinolignoid isolated from the plant Aleurites moluccana. It is important to note that while the parent plant and its extracts have undergone some pharmacological investigation, specific and detailed studies on the isolated Moluccanin are limited in publicly available scientific literature. Consequently, this guide synthesizes information from studies on Aleurites moluccana extracts and the broader class of coumarinolignoids to infer the potential of Moluccanin. The experimental protocols and signaling pathways described are representative of those used to evaluate similar natural products and should be adapted for specific investigations into Moluccanin.

Introduction

Moluccanin is a coumarinolignoid, a class of natural products characterized by a structural fusion of a coumarin and a phenylpropanoid unit. It was first isolated from the ethanol extracts of the stem chips of Aleurites moluccana (L.) Willd., a tree belonging to the Euphorbiaceae family.[1] This plant, commonly known as the candlenut tree, has a long history of use in traditional medicine across various cultures for treating a range of ailments including ulcers, fever, headaches, and inflammation.[2] The presence of diverse secondary metabolites, including Moluccanin, in Aleurites moluccana suggests a rich pharmacological potential waiting to be fully elucidated.

Coumarinolignoids as a class are recognized for a wide spectrum of biological activities, including hepatoprotective, antitumor, anti-inflammatory, and antioxidant effects.[3] This positions Moluccanin as a compound of significant interest for further pharmacological investigation and potential drug development. This technical guide aims to consolidate the available information on the pharmacological potential of Moluccanin, provide detailed experimental methodologies for its future evaluation, and outline the potential signaling pathways it may modulate.

Pharmacological Potential

Based on the bioactivities reported for Aleurites moluccana extracts and the known properties of coumarinolignoids, the pharmacological potential of Moluccanin is predicted to lie in three primary areas: anti-inflammatory, anticancer, and antioxidant activities.

Anti-inflammatory Activity

Extracts of Aleurites moluccana have demonstrated significant anti-inflammatory properties in various experimental models. While direct evidence for Moluccanin's role is pending, it is plausible that as a key constituent, it contributes to these effects. The anti-inflammatory potential of natural products is often evaluated through their ability to inhibit key inflammatory mediators and pathways.

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Cytokines: Moluccanin may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

Modulation of Inflammatory Enzymes: It could potentially inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which are crucial in the synthesis of prostaglandins, key mediators of inflammation.[2][3]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a central regulator of inflammation. Moluccanin might exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.

-

MAPK Pathway Modulation: Mitogen-activated protein kinase (MAPK) signaling pathways are also critical in regulating inflammatory responses. Moluccanin may modulate these pathways to reduce inflammation.

Anticancer Activity

The cytotoxic effects of Aleurites moluccana extracts against various cancer cell lines suggest that its chemical constituents, including Moluccanin, may possess anticancer properties.

Potential Mechanisms of Action:

-

Induction of Apoptosis: Moluccanin may trigger programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

-

Anti-proliferative Effects: Moluccanin might directly inhibit the growth and proliferation of tumor cells.

Antioxidant Activity

Natural products, particularly those with phenolic structures like coumarinolignoids, are often potent antioxidants. The antioxidant activity of Aleurites moluccana extracts suggests that Moluccanin could contribute to cellular protection against oxidative stress.

Potential Mechanisms of Action:

-

Free Radical Scavenging: Moluccanin may directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus preventing oxidative damage to cellular components.

-

Enhancement of Antioxidant Enzymes: It could potentially boost the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Quantitative Data Summary

| Activity | Test System | Test Substance | Result (e.g., IC50, Inhibition %) | Reference |

| Antinociceptive | Acetic acid-induced writhing in mice | Hydroalcoholic extract of A. moluccana leaves | ID50 = 9.5 mg/kg | [1] |

| Cytotoxicity | Human adenocarcinoma alveolar basal epithelial cells (A549) | Methanol extract of Citrus × paradisi roots (containing coumarinolignoids) | IC50 = 35.2 ± 2.3 µg/mL | [4] |

| Cytotoxicity | Caucasian prostate adenocarcinoma cells (PC3) | Methanol extract of Citrus × paradisi roots (containing coumarinolignoids) | IC50 = 38.1 ± 2.5 µg/mL | [4] |

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments that can be employed to investigate the pharmacological potential of isolated Moluccanin.

In Vitro Anti-inflammatory Activity

Objective: To determine the effect of Moluccanin on the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Moluccanin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value of Moluccanin.

In Vitro Anticancer Activity

Objective: To assess the cytotoxic effect of Moluccanin on a panel of human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung).

Methodology:

-

Cell Culture: Maintain the selected cancer cell lines in their respective recommended culture media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of Moluccanin (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Moluccanin for each cell line and time point.

In Vitro Antioxidant Activity

Objective: To evaluate the free radical scavenging capacity of Moluccanin.

Methodology:

-

Sample Preparation: Prepare a stock solution of Moluccanin in methanol. Prepare a series of dilutions to obtain different concentrations.

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the Moluccanin solution at various concentrations to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-